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Compound of Interest

Compound Name: 2-Bromo-6-chloronicotinic acid

Cat. No.: B1510277

2-Bromo-6-chloronicotinic acid is a halogenated pyridine derivative that serves as a highly
versatile and strategic building block in the synthesis of complex organic molecules. Its utility is
particularly pronounced in the fields of pharmaceutical and agrochemical research, where the
precise installation of molecular fragments is paramount for tuning biological activity. The
compound's structure is distinguished by a carboxylic acid group and two different halogen
atoms—bromine and chlorine—attached to the pyridine ring. This unique arrangement of
functional groups offers chemists a platform for selective, sequential chemical modifications,
such as cross-coupling reactions, enabling the construction of novel and intricate molecular
architectures.

This guide, prepared for researchers, scientists, and drug development professionals, provides
a comprehensive technical overview of the core physicochemical properties of 2-Bromo-6-
chloronicotinic acid. Moving beyond a simple data sheet, we will explore the scientific
principles behind these properties, their critical impact on experimental design and application,
and the detailed methodologies for their empirical determination. Understanding these
characteristics is not merely an academic exercise; it is a prerequisite for leveraging this
compound's full potential in discovery and development workflows, from reaction optimization
to formulation and bioavailability studies.

Compound Profile: At-a-Glance

The fundamental properties of 2-Bromo-6-chloronicotinic acid are summarized below. This
table serves as a quick reference for key identifiers and physical data.
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Property Data Source(s)

2-Bromo-6-chloropyridine-3-
IUPAC Name ] ] [1]
carboxylic acid

CAS Number 1060815-61-3 [1]I2]
Molecular Formula CeH3BrCINO2 [1]
Molecular Weight 236.45 g/mol [1]
Appearance Off-white to light yellow solid [2]
pKa (Predicted) 1.89 +0.10 [2]

N Store under inert gas (Nitrogen
Storage Conditions [2]
or Argon) at 2-8°C

Melting Point: A Criterion for Purity and Stability

The melting point of a crystalline solid is a fundamental physical property that provides
immediate insight into its purity and thermal stability.[3] For a pure compound, the melting point
is typically sharp, occurring over a narrow range of 0.5-1.0°C. Impurities disrupt the crystal
lattice, leading to a depression of the melting point and a broadening of the melting range.
Therefore, accurate determination is a primary method of quality control for both starting
materials and synthesized products.

For 2-Bromo-6-chloronicotinic acid, slight variations in reported melting points exist for
different isomers, underscoring the importance of verifying the specific regioisomer in use. For
instance, the related compound 5-Bromo-6-chloronicotinic acid has a reported melting point
range of 170-173°C or 166-168°C.[4][5][6] Accurate data for the 2-bromo-6-chloro isomer must
be determined empirically.

Experimental Protocol: Capillary Melting Point
Determination

The capillary method is the standard technique for melting point determination recognized by
most pharmacopeias.[7][8][9] It is a straightforward and reliable procedure for assessing the
purity of crystalline organic compounds.
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Causality Behind the Method: This technique relies on heating a small, powdered sample within
a sealed capillary tube at a controlled rate.[3] The slow, controlled heating is critical to ensure
that the temperature of the heating block and the sample remain in thermal equilibrium,
allowing for an accurate observation of the phase transition from solid to liquid.

Step-by-Step Methodology:

o Sample Preparation: Ensure the sample of 2-Bromo-6-chloronicotinic acid is completely
dry and finely powdered. A homogenous powder ensures uniform heat transfer.

o Capillary Loading: Tap the open end of a thin-walled capillary tube into the powder. Invert the
tube and gently tap it on a hard surface to pack the sample into the sealed end. A packed
column of 2-3 mm is sufficient.

o Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting
point apparatus.[3]

e Rapid Pre-heating (Optional): For an unknown compound, a rapid initial determination can
be performed to find an approximate melting range.

e Accurate Determination:

o Set the starting temperature of the apparatus to approximately 10-15°C below the
expected melting point.

o Set a slow heating ramp rate, typically 1-2°C per minute. A slow rate is crucial for
accuracy.[9]

o Observe the sample through the magnifying lens.

» Data Recording:

o Record the temperature at which the first drop of liquid appears (the initial melting point).

o Record the temperature at which the entire sample has transitioned to a clear liquid (the
final melting point).

o The recorded melting point should be reported as a range (e.g., 170-172°C).
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» Replicate Measurements: Perform the measurement in triplicate to ensure reproducibility.

Acidity (pKa): Governing lonization and Biological
Behavior

The acid dissociation constant (pKa) is a quantitative measure of a molecule's acidity in
solution. It is the pH at which the compound exists in a 50:50 equilibrium between its
protonated (neutral acid) and deprotonated (anionic carboxylate) forms. The pKa value is of
paramount importance in drug discovery as it dictates the ionization state of a molecule at a
given pH, which in turn governs critical pharmacokinetic properties such as solubility,
absorption, distribution, and excretion.[10] For 2-Bromo-6-chloronicotinic acid, a predicted
pKa of 1.89 + 0.10 suggests it is a relatively strong carboxylic acid.[2] This low pKa implies that
at physiological pH (~7.4), the molecule will exist almost exclusively in its deprotonated, anionic
form.

Experimental Protocol: pKa Determination by
Potentiometric Titration

Potentiometric titration is a highly precise and widely used technique for determining the pKa
values of ionizable substances.[10][11][12]

Causality Behind the Method: The method involves the gradual addition of a titrant (a strong
base, like NaOH, for an acidic compound) to a solution of the analyte.[10] The pH of the
solution is monitored continuously with a calibrated pH electrode. A plot of pH versus the
volume of titrant added produces a titration curve. The inflection point of this curve corresponds
to the equivalence point, and the pH at the half-equivalence point is equal to the pKa of the
analyte.[11][13]
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Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
e System Preparation:

o Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0,
and 10.0).[11]

o Prepare a standardized titrant solution of 0.1 M sodium hydroxide (NaOH). It is critical to
use carbonate-free water to prevent errors.

o Prepare a solution of 2-Bromo-6-chloronicotinic acid at a known concentration, typically
between 1073 M and 10~4 M.[11][12] If solubility is low, a co-solvent like methanol may be
used, but the pKa will be for that specific solvent system.

« Titration Setup:

o Place a known volume of the analyte solution into a reaction vessel equipped with a
magnetic stirrer.

o Immerse the calibrated pH electrode and a temperature probe into the solution.
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o Purge the solution with an inert gas like nitrogen for 10-15 minutes before and during the
titration to displace dissolved COz, which can interfere with the measurement.[11]

e Titration Process:
o Begin adding the NaOH titrant in small, precise increments.

o After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units per minute)
before recording the pH and the total volume of titrant added.[11]

o Data Analysis:
o Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

o Determine the equivalence point, which is the point of maximum slope on the curve. This
is most accurately found by plotting the first or second derivative of the titration curve
(ApH/AV or A2pH/AV? vs. V).[13]

o The volume of titrant at the equivalence point is Veq.

o The pKa is the pH value at the half-equivalence point (Veq / 2).[14]

Lipophilicity (LogP): A Predictor of Membrane
Permeability

Lipophilicity, the "oil-loving" nature of a molecule, is a critical physicochemical property that
influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its
overall pharmacokinetic profile. It is most commonly quantified as the partition coefficient (P),
which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its
concentration in an aqueous solvent (water or buffer) at equilibrium. The logarithm of this ratio
Is known as LogP.[15]

For ionizable molecules like 2-Bromo-6-chloronicotinic acid, the distribution coefficient
(LogD) is often more relevant. LogD is the partition coefficient at a specific pH, accounting for
the partitioning of both the ionized and non-ionized species.[15][16] Given the compound's low
pKa, its LogD will be significantly lower (more hydrophilic) at physiological pH 7.4 compared to
its LogP, which describes the partitioning of the neutral form only.

© 2025 BenchChem. All rights reserved. 6/16 Tech Support


https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://scispace.com/pdf/using-potentiometric-acid-base-titration-to-determine-pka-u089n1bhox.pdf
https://pubs.acs.org/doi/10.1021/ed080p554
https://www.cambridgemedchemconsulting.com/DDResources/Physiochem/logD.html
https://www.benchchem.com/product/b1510277?utm_src=pdf-body
https://www.cambridgemedchemconsulting.com/DDResources/Physiochem/logD.html
https://www.protocols.io/view/logp-logd-shake-flask-method-e6nvw14kdlmk/v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1510277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Experimental Protocol: LogP/LogD Determination by
Shake-Flask Method

The shake-flask method is the traditional "gold standard" for the experimental determination of

LogP and LogD due to its direct measurement of partitioning.[17][18]

Causality Behind the Method: This method physically establishes an equilibrium of the analyte
between two immiscible liquid phases (n-octanol and an aqueous buffer).[15] After allowing the
phases to separate, the concentration of the analyte in each phase is measured. The ratio of
these concentrations directly yields the partition or distribution coefficient. Pre-saturation of the
solvents is essential because n-octanol and water are partially miscible; using pre-saturated
solvents ensures the phase volumes do not change during the experiment.
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Caption: Workflow for LogD determination by the shake-flask method.
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Step-by-Step Methodology:
e Solvent Preparation:

o Prepare the desired aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4 for
LogD).[16]

o Combine equal volumes of n-octanol and the aqueous buffer in a large vessel. Shake
vigorously for 24 hours to ensure mutual saturation of the phases.[19]

o Allow the mixture to stand until two clear, distinct phases have separated.
e Sample Preparation:

o Prepare a stock solution of 2-Bromo-6-chloronicotinic acid in a suitable solvent like
DMSO (e.g., 10 mM).[19]

 Partitioning:

o In a series of vials (in triplicate), add a known volume of the pre-saturated aqueous buffer
and pre-saturated n-octanol.

o Spike the system with a small volume of the analyte stock solution. The final concentration
should be well within the linear range of the analytical method.

o Tightly cap the vials and shake them for a sufficient time to reach equilibrium (typically 1 to
4 hours).

e Phase Separation:

o Centrifuge the vials at a moderate speed to ensure complete separation of the two
phases.

e Quantification:

o Carefully withdraw an aliquot from each phase for analysis. Avoid disturbing the interface.
[18]
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o Determine the concentration of the analyte in each aliquot using a validated analytical
method, such as HPLC-UV or LC-MS.

o Calculation:

o The distribution coefficient (D) is calculated as: D = [Concentration in n-octanol] /
[Concentration in aqueous buffer].

o LogD is the base-10 logarithm of D.[19]

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is the maximum concentration of a substance that can dissolve in water or
an aqueous buffer at a given temperature to form a saturated solution. For orally administered
drugs, adequate solubility is often a prerequisite for absorption and bioavailability.[20] Poor
solubility can be a major hurdle in drug development, leading to formulation challenges and
inadequate therapeutic exposure.[21] Factors influencing solubility include pH, temperature,
and the solid-state form (polymorphism) of the compound.[22][23]

Experimental Protocol: Equilibrium Solubility by Shake-
Flask Method

The shake-flask method is the recommended and most reliable approach for determining
thermodynamic equilibrium solubility.[21][24]

Causality Behind the Method: This method ensures that a true equilibrium is reached between
the undissolved solid drug and the saturated solution.[23] By adding an excess of the solid to

the solvent and agitating for an extended period, the system reaches its maximum dissolution
capacity. Subsequent separation of the solid and analysis of the supernatant provides a direct
measure of the equilibrium solubility.[22]

Step-by-Step Methodology:
e Setup:

o Prepare the desired aqueous media (e.g., buffers at pH 1.2, 4.5, and 6.8, as
recommended by the WHO for Biopharmaceutics Classification System studies).[24]
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o In separate vials for each pH condition (run in triplicate), add a measured volume of the
buffer.

o Equilibration:

o Add an excess amount of solid 2-Bromo-6-chloronicotinic acid to each vial. A visible
amount of undissolved solid must remain at the end of the experiment to ensure
saturation.[21]

o Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled
environment (e.g., 25°C or 37°C).

o Agitate the samples for a sufficient duration to reach equilibrium. This can take 24 to 72
hours; a time course study may be needed to determine the point at which the
concentration in solution reaches a plateau.[24]

e Sample Processing:
o After equilibration, allow the vials to stand to let the excess solid settle.

o Carefully withdraw a sample of the supernatant. To remove any remaining solid particles,
the sample must be filtered (e.g., through a 0.22 um PVDF filter) or centrifuged at high
speed.

e Analysis:

o Quantify the concentration of the dissolved compound in the clear filtrate/supernatant
using a validated analytical method like HPLC-UV.

o The resulting concentration is the equilibrium solubility at that specific pH and
temperature.

Synthesis and Reactivity: A Chemist's Perspective

While a detailed synthesis protocol is beyond the scope of this guide, understanding the
reactivity of 2-Bromo-6-chloronicotinic acid is essential for its application as a building block.
Halogenated nicotinic acids are crucial intermediates in medicinal chemistry.[25][26] The
reactivity of this compound is dictated by its three key functional sites:
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o Carboxylic Acid: This group readily undergoes standard transformations such as
esterification or amide bond formation, allowing for the introduction of diverse side chains.

e Bromo and Chloro Substituents: The presence of two different halogens on the pyridine ring
is the molecule's most powerful feature. The carbon-bromine bond is generally more reactive
than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki,
Sonogashira, Buchwald-Hartwig). This differential reactivity allows for selective, stepwise
functionalization of the pyridine core, providing a robust strategy for building molecular
complexity. Boronic acids and their derivatives are common coupling partners in these
reactions, highlighting the synergy between these classes of reagents in modern drug
discovery.[27][28]

o Pyridine Ring: The nitrogen atom in the ring influences the electron density and reactivity of
the substituents and can be protonated or quaternized.

This multi-functional handle makes 2-Bromo-6-chloronicotinic acid a highly valuable starting
material for creating libraries of complex, substituted pyridine derivatives for screening in drug
discovery programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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